molecular formula C10H12ClNO3 B3147338 Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester CAS No. 62072-62-2

Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester

Cat. No.: B3147338
CAS No.: 62072-62-2
M. Wt: 229.66 g/mol
InChI Key: FVEIXLNETMGWLK-UHFFFAOYSA-N
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Description

Carbamic acid esters (carbamates) are a class of compounds characterized by a carbamate group (–NH–CO–O–). The compound Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester consists of:

  • Aryl group: A 3-hydroxy-4-methylphenyl substituent, providing polar hydroxyl (–OH) and lipophilic methyl (–CH₃) groups.
  • Ester moiety: A 2-chloroethyl (–O–CH₂CH₂Cl) group, introducing reactivity due to the electron-withdrawing chlorine atom.

Carbamates are widely studied for their biological activities, including acetylcholinesterase inhibition, antimicrobial properties, and pesticidal effects .

Properties

IUPAC Name

2-chloroethyl N-(3-hydroxy-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-7-2-3-8(6-9(7)13)12-10(14)15-5-4-11/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEIXLNETMGWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80706912
Record name 2-Chloroethyl (3-hydroxy-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62072-62-2
Record name 2-Chloroethyl (3-hydroxy-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex organic molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of polymers and resins, where its chemical properties enhance the material's performance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological system and the context of its application. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

Aryl Group Effects :

  • The 3-hydroxy-4-methylphenyl group in the target compound introduces polarity (via –OH) and moderate lipophilicity (via –CH₃). This contrasts with analogs like 3-chlorophenyl (higher lipophilicity) or 4-nitrophenyl (electron-withdrawing nitro group enhancing reactivity) .
  • In physostigmine analogs, quaternary ammonium substituents (e.g., –N⁺(CH₃)₃) significantly enhance acetylcholinesterase inhibition by improving target binding .

This group is shared with the antifungal compound in . In contrast, 2-fluoroethyl esters () exhibit lower hydrolysis rates, balancing reactivity and stability .

Biological Activity Trends :

  • Compounds with 2-chloroethyl esters (e.g., ) often show pesticidal or antimicrobial activity, suggesting the target compound may share similar applications.
  • The presence of a hydroxyl group on the aryl ring (target compound) could enhance water solubility and hydrogen-bonding interactions compared to halogenated analogs .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Calculated log P values for carbamates vary widely. For example, bendiocarb (log P ~1.8) is less lipophilic than 3-chlorophenyl analogs (log P ~2.5–3.0) . The target compound’s log P is likely intermediate due to its polar –OH group.
  • Stability : Dialkyl carbamates (e.g., diethyl) are generally stable, but 2-chloroethyl esters may hydrolyze faster in aqueous environments compared to methyl esters .
  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via coupling reactions using chloroformates or carbamoyl chlorides, suggesting similar pathways for the target compound .

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester is of particular interest due to its potential therapeutic applications and biological effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate functional group, which is known for its stability and versatility in drug design. The structure can be represented as follows:

C9H10ClNO3\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3

Carbamic acid derivatives generally exert their biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Many carbamates act as reversible inhibitors of enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antiviral Effects : Some compounds exhibit antiviral properties, particularly against viruses like Coxsackievirus B3, as seen in studies involving similar carbamate structures .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameIC50 (µM)Selectivity IndexBiological Activity
This compoundTBDTBDTBD
Pleconaril (similar structure)6.8248Antiviral against CVB3
Cenobamate (approved drug)4.98 - 14.65TBDAnticonvulsant

Case Studies and Research Findings

  • Antiviral Studies : Research has demonstrated that carbamate derivatives can significantly inhibit viral replication. For instance, a study on similar compounds showed an IC50 value of 6.8 µM against Coxsackievirus B3 with a high selectivity index of 248 . This suggests that modifications to the carbamate structure can enhance antiviral efficacy.
  • Antitumor Activity : Another study explored the synthesis of carbamate derivatives that exhibited potent antitumor activity. Compounds with specific substitutions on the carbamate moiety showed significant growth inhibition in various cancer cell lines, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Carbamates are also investigated for their neuroprotective properties. Compounds like rivastigmine have been shown to improve cognitive function in neurodegenerative disorders by inhibiting acetylcholinesterase activity . This mechanism may be relevant to the biological activity of our compound of interest.

Q & A

Q. What are the recommended synthetic routes for Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, substituting the hydroxyl group of (3-hydroxy-4-methylphenyl)carbamic acid with 2-chloroethyl groups under alkaline conditions (e.g., using K₂CO₃ or NaOH) typically achieves moderate yields (40–60%) . Alternatively, coupling 2-chloroethanol with the corresponding carbamoyl chloride intermediate in anhydrous solvents (e.g., THF or DCM) at 0–5°C minimizes side reactions like hydrolysis . Optimizing stoichiometry (1:1.2 molar ratio of carbamoyl chloride to 2-chloroethanol) and using catalysts like DMAP can improve yields to >75% .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the 2-chloroethyl ester group via triplet signals at δ 3.7–4.1 ppm (CH₂Cl) and carbamate NH at δ 9.2–9.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times vary with mobile phase (e.g., 70:30 acetonitrile/water) .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular weight (e.g., m/z 243.6 [M+H]⁺) .

Q. How does hydrolysis of the 2-chloroethyl ester group proceed under acidic vs. basic conditions?

Under basic conditions (pH >10), the ester undergoes saponification to form (3-hydroxy-4-methylphenyl)carbamic acid and ethylene glycol, with pseudo-first-order kinetics (t₁/₂ = 2–4 hours at 25°C) . Acidic hydrolysis (pH <3) is slower (t₁/₂ >24 hours) due to protonation of the nucleophilic hydroxide ion .

Advanced Research Questions

Q. How does the 2-chloroethyl group influence reactivity compared to fluoroethyl or methyl esters in substitution reactions?

The 2-chloroethyl ester exhibits higher electrophilicity than methyl esters, facilitating nucleophilic substitution (e.g., with amines or thiols). However, its reactivity is lower than fluoroethyl esters due to weaker C-Cl bond polarization. For instance, reaction rates with benzylamine in DMF at 50°C follow the order: 2-fluoroethyl (k = 0.45 h⁻¹) > 2-chloroethyl (k = 0.28 h⁻¹) > methyl (k = 0.02 h⁻¹) .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Some studies report weak acetylcholinesterase inhibition (IC₅₀ = 250 μM), while others show no activity. These discrepancies may arise from assay conditions: phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0), where the latter enhances carbamate stability . Standardizing assay protocols (e.g., pH, temperature) and using positive controls (e.g., physostigmine) can clarify results .

Q. What strategies stabilize this compound in aqueous solutions for pharmacological studies?

  • pH Control : Buffering at pH 5–6 (acetate or citrate) reduces hydrolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability for >6 months at -20°C .
  • Co-solvents : Adding 10–20% PEG-400 or cyclodextrins improves solubility and shelf life .

Q. How does the 3-hydroxy-4-methylphenyl moiety affect interactions with enzymes like HDACs?

The phenolic hydroxyl group can chelate zinc ions in HDAC active sites, while the methyl group enhances hydrophobic binding. Molecular docking simulations suggest a binding affinity (Kd = 15 μM) comparable to SAHA (Kd = 10 μM) . However, in vitro assays show weaker inhibition (IC₅₀ = 50 μM vs. SAHA’s 0.2 μM), likely due to steric hindrance from the 2-chloroethyl ester .

Q. What are the key challenges in scaling up synthesis while minimizing genotoxic impurities?

  • Byproduct Control : 2-Chloroethyl chloride residues must be kept <10 ppm; purification via fractional distillation or adsorption (activated carbon) is critical .
  • Genotoxicity : Ethylene chlorohydrin (a potential hydrolytic byproduct) requires strict monitoring (ICH M7 guidelines) .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps to prevent ester hydrolysis .
  • Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to confirm regiochemistry .
  • Contradiction Analysis : Employ LC-MS/MS to track degradation products and reconcile conflicting bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester
Reactant of Route 2
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Carbamic acid, (3-hydroxy-4-methylphenyl)-, 2-chloroethyl ester

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